

## Antifungal Compound V: A Lanosterol 14αdemethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Vpstpptpspstpptpsps |           |
| Cat. No.:            | B12370367           | Get Quote |

Compound V has been identified as a potent antifungal agent with broad-spectrum activity.[1] In silico studies suggest a high binding affinity to lanosterol  $14\alpha$ -demethylase, an essential enzyme in fungal ergosterol biosynthesis.[1]

## **Quantitative Data: Antifungal Activity**

The in vitro antifungal efficacy of Compound V was evaluated against a panel of fungal strains, with the half-maximal inhibitory concentration (IC50) determined for each. The results are summarized below, alongside comparative data for standard antifungal drugs.

| Fungal Strain                  | Compound V<br>IC50 (µg/mL) | Miconazole<br>IC50 (μg/mL) | Fluconazole<br>IC50 (µg/mL) | Amphotericin<br>Β IC50 (μg/mL) |
|--------------------------------|----------------------------|----------------------------|-----------------------------|--------------------------------|
| Candida albicans               | 7.01                       | >100                       | >100                        | 10.2                           |
| Candida<br>parapsilosis        | 7.59                       | 15.6                       | 31.2                        | 12.5                           |
| Aspergillus niger              | 7.25                       | 25.0                       | >100                        | 11.1                           |
| Trichophyton rubrum            | 31.6                       | 36.4                       | 72.7                        | 44.6                           |
| Trichophyton<br>mentagrophytes | 41.6                       | 41.6                       | >100                        | 50.0                           |



#### **Experimental Protocols**

In Vitro Antifungal Screening: The antifungal activity of Compound V was assessed using a broth microdilution method. Fungal strains were cultured in appropriate media. The compounds were dissolved in DMSO and then diluted in the culture medium to achieve final concentrations ranging from 0.01 to 100  $\mu$ g/mL. The fungal suspension was added to each well of a microtiter plate containing the serially diluted compound. The plates were incubated, and the IC50 values were determined by measuring the inhibition of fungal growth, typically by spectrophotometric analysis of turbidity.[1]

Molecular Docking: In silico molecular docking studies were performed to predict the binding mode and affinity of Compound V to the active site of lanosterol  $14\alpha$ -demethylase. The crystal structure of the target enzyme was obtained from a protein data bank. The three-dimensional structure of Compound V was generated and optimized. Docking simulations were then run to predict the most favorable binding conformation and to calculate the binding free energy.[1]

#### **Signaling Pathway and Mechanism of Action**



Click to download full resolution via product page

Caption: Mechanism of action of antifungal Compound V.

## **Anticancer Compound V: A Pro-apoptotic Agent**

Another distinct Compound V has been characterized as a cytotoxic agent against various human solid tumor cell lines.[2] This compound is a cyclohexa-2,5-diene-1,4-dione derivative



and induces apoptosis in cancer cells.

#### **Quantitative Data: Cytotoxic Activity**

The antiproliferative properties of this Compound V were determined using the MTT viability assay across a panel of human cancer cell lines. The IC50 values are presented below.

| Cell Line | Cancer Type Compound V IC50 (μΜ) |     |
|-----------|----------------------------------|-----|
| M14       | Melanoma                         | 7   |
| DU-145    | Prostate Cancer                  | <20 |
| BX-PC3    | Pancreatic Cancer                | <20 |
| RXF393    | Renal Cancer                     | <20 |
| LN229     | Glioblastoma                     | <20 |

#### **Experimental Protocols**

MTT Viability Assay: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound V for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining): To investigate the mechanism of cell death, apoptosis was assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Cancer cells were treated with Compound V for different time intervals. After treatment, the cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.



#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for in vitro anticancer evaluation of Compound V.

# Antiviral Compound V-073: A Poliovirus Capsid Inhibitor

Compound V-073 is a small molecule that acts as a capsid inhibitor, demonstrating potent activity against polioviruses. It has been shown to be effective against a wide range of poliovirus isolates, including wild-type, vaccine, and vaccine-derived strains.

#### **Quantitative Data: Antiviral Activity**



The antiviral efficacy of V-073 is typically measured by the concentration required to inhibit the viral cytopathic effect by 50% (EC50).

While the specific EC50 values for V-073 against different poliovirus strains are not detailed in the provided search results, the documents indicate that it is a potent inhibitor. The studies focus more on the characterization of resistance.

#### **Experimental Protocols**

Drug Susceptibility Assay (Cytopathic Effect Inhibition): LLC-MK2 cells were seeded in 96-well plates. A cross-titration of the virus and Compound V-073 was performed. The plates were incubated for 3 days at 37°C. Following incubation, the cells were stained with crystal violet to visualize the cytopathic effect. The absorbance was read at 590 nm to quantify cell viability. The EC50 was then calculated as the concentration of the compound that inhibited the viral cytopathic effect by 50%.

Plaque Assay for Resistant Variants: To determine the distribution of resistant and susceptible viruses, a plaque assay was conducted. LLC-MK2 cells were infected with serial dilutions of the virus. After an adsorption period, the cells were overlaid with a medium containing agarose and with or without a specific concentration of V-073 (e.g., 10x the EC50). The plates were incubated until plaques were visible. The cells were then stained with crystal violet to visualize and count the plaques.

Single-Step Growth Curve: To assess the replication kinetics of viral variants, a single-step growth curve analysis was performed. Cells were infected at a high multiplicity of infection (MOI of 10). After infection, the inoculum was removed, and fresh medium was added. At various time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours), the cells and supernatant were harvested, and the virus titers were determined by plaque assay.

#### **Logical Relationship of Resistance Characterization**





Click to download full resolution via product page

Caption: Logical workflow for characterizing V-073 resistant poliovirus.

This guide will be updated as more information on other distinct "Compound V" entities becomes available and is analyzed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Antifungal Compound V: A Lanosterol 14α-demethylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370367#in-vitro-characterization-of-compound-v]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com